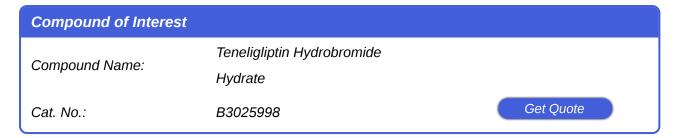


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The Pharmacokinetics and Metabolism of Teneligli-ptin: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Teneligliptin is a potent, selective, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the treatment of type 2 diabetes mellitus.[1][2][3] Its unique chemical structure and pharmacokinetic profile contribute to its efficacy and safety in a broad range of patients, including those with renal or hepatic impairment.[1][3][4] This technical guide provides an indepth overview of the pharmacokinetics and metabolism of teneligli-ptin, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant pathways to support further research and drug development efforts.

Pharmacokinetic Profile

Teneligliptin exhibits a predictable pharmacokinetic profile characterized by rapid absorption, moderate plasma protein binding, and a long elimination half-life, which supports once-daily dosing.[1][5]

Absorption

Following oral administration, teneligli-ptin is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) typically observed within 1 to 2 hours.[1][6] The oral bioavailability of teneligli-ptin is estimated to be between 43% and 74%.[7] The



pharmacokinetics of teneligli-ptin are not significantly affected by food, allowing for dosing without regard to meals.[8]

Distribution

Teneligliptin has a high volume of distribution, suggesting extensive tissue distribution.[7] In preclinical studies in rats, [14C]teneligliptin was predominantly distributed to the kidney and liver, followed by the lung, spleen, and pituitary gland.[9][10] Plasma protein binding of teneligliptin in humans is in the range of 78-80%.[7]

Metabolism

Teneligliptin is metabolized in the liver primarily by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), with each enzyme contributing almost equally to its metabolism.[1][2] To a lesser extent, CYP2D6 and FMO1 are also involved.[11] The major metabolite identified in human plasma is a thiazolidine-1-oxide derivative, designated as M1, which is considered to have unknown biological activity.[7][12] In plasma, unchanged teneligliptin is the most abundant component, accounting for 71.1% of the total radioactivity, while the M1 metabolite accounts for 14.7%.[1][12]

Excretion

Teneligliptin is eliminated through a dual pathway of hepatic metabolism and renal excretion.[6] [13] Following a single oral dose of [14C]teneligliptin, approximately 45.4% of the radioactivity is excreted in the urine and 46.5% in the feces.[7] Renal excretion of the unchanged drug accounts for about 21% of the administered dose.[7] The mean elimination half-life (t½) of teneligli-ptin is approximately 24 hours.[1][3]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of teneligli-ptin in various populations.

Table 1: Pharmacokinetic Parameters of Teneligliptin in Healthy Japanese Subjects After Single and Multiple Oral Doses[1]



Dose	Administra tion	n	Tmax (h)	Cmax (ng/mL)	AUC (ng·h/mL)	t½ (h)
20 mg	Single Dose	6	1.8 (1.0- 2.0)	187.20 (44.70)	2028.9 (459.5)	24.2 (5.0)
40 mg	Single Dose	6	1.0 (0.5- 3.0)	382.40 (89.83)	3705.1 (787.0)	20.8 (3.2)
20 mg	Multiple Dose (Day 7)	7	1.0 (1.0- 1.0)	220.14 (59.86)	2641.4 (594.7)	30.2 (6.9)

Data are presented as mean (standard deviation) for Cmax, AUC, and $t\frac{1}{2}$, and as median (range) for Tmax.

Table 2: Pharmacokinetic Parameters of Teneligliptin (20 mg Single Dose) in Subjects with Renal Impairment[14]

Renal Function	n	Cmax (ng/mL)	AUC0-∞ (ng·h/mL)
Healthy Subjects	8	187.2	2028.9
Mild Impairment	8	196.4	2457.1
Moderate Impairment	8	190.5	3409.8
Severe Impairment	8	183.9	3586.7
End-Stage Renal Disease	8	167.3	3408.4

Table 3: Pharmacokinetic Parameters of Teneligliptin (20 mg Single Dose) in Subjects with Hepatic Impairment[15]



Hepatic Function	n	Cmax (ng/mL)	AUC0-∞ (ng·h/mL)	t½ (h)
Healthy Subjects	8	148.1	1525.0	24.8
Mild Impairment	8	185.3	2220.1	27.9
Moderate Impairment	8	204.0	2420.7	30.9

Experimental Protocols Human Mass Balance Study

A human mass balance study was conducted to determine the routes of elimination of teneligliptin.

- Study Design: Healthy male subjects received a single oral dose of 20 mg of [14C]teneligliptin.
- Sample Collection: Blood, urine, and feces were collected at predetermined intervals.
- Analysis: Total radioactivity in plasma, urine, and feces was measured using liquid scintillation counting. Plasma samples were also analyzed to determine the proportion of parent drug and metabolites.
- Metabolite Profiling: Plasma, urine, and fecal extracts were profiled for metabolites using high-performance liquid chromatography (HPLC) with radiometric detection, followed by mass spectrometry (MS) for structural identification.

In Vitro Metabolism Studies

- System: Human liver microsomes were used to identify the enzymes responsible for teneligli-ptin metabolism.
- Incubation: [14C]teneligliptin was incubated with human liver microsomes in the presence of NADPH.



- Enzyme Phenotyping: Specific chemical inhibitors and recombinant human CYP and FMO enzymes were used to identify the contribution of individual enzymes to the metabolism of teneligli-ptin.
- Analysis: The formation of metabolites was monitored over time using HPLC with radiometric detection.[1][2]

Pharmacokinetic Study in Renally Impaired Subjects

- Study Design: An open-label, parallel-group study was conducted in subjects with varying degrees of renal impairment (mild, moderate, severe, and end-stage renal disease) and healthy matched controls.
- Dosing: All subjects received a single oral dose of 20 mg teneligli-ptin.
- Blood Sampling: Serial blood samples were collected over a specified period to determine the plasma concentrations of teneligli-ptin.
- Analysis: Plasma concentrations of teneligli-ptin were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[14]

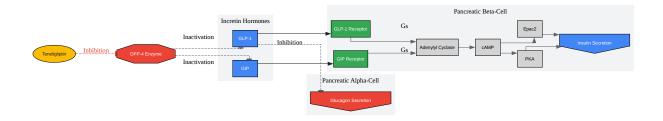
Pharmacokinetic Study in Hepatically Impaired Subjects

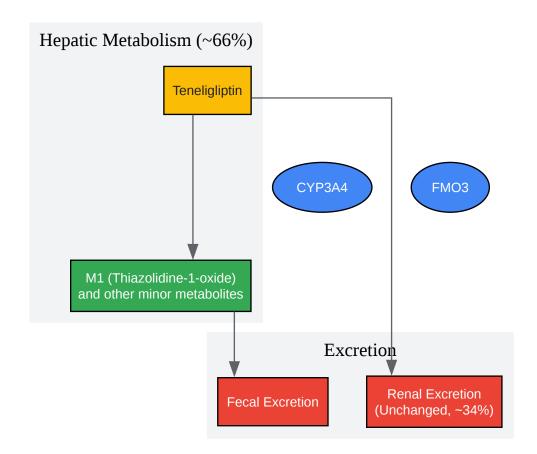
- Study Design: An open-label, parallel-group study was conducted in subjects with mild and moderate hepatic impairment and healthy matched controls.
- Dosing: All subjects received a single oral dose of 20 mg teneligli-ptin.
- Blood Sampling: Serial blood samples were collected to measure plasma concentrations of teneligli-ptin.
- Analysis: Plasma concentrations of teneligli-ptin were determined using a validated LC-MS/MS method.[15]

Visualizations: Signaling Pathways and Metabolic Scheme



The following diagrams illustrate the mechanism of action and metabolic pathways of teneligliptin.







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